4-Ethyl-3-fluorobenzoic acid
Description
4-Ethyl-3-fluorobenzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C₉H₉FO₂. The compound features a benzoic acid backbone substituted with an ethyl group at the para position (C4) and a fluorine atom at the meta position (C3). These substituents influence its electronic, steric, and physicochemical properties. Fluorine’s strong electron-withdrawing effect enhances the acidity of the carboxylic acid group, while the ethyl group’s electron-donating nature may counteract this effect depending on its spatial orientation. Such substitutions are critical in pharmaceutical and agrochemical applications, where tuning acidity and lipophilicity impacts bioavailability and reactivity .
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZWTENMZHZIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity
The acidity of benzoic acid derivatives is primarily governed by substituent electronic effects. A comparison with related compounds is summarized below:
| Compound | Substituents | pKa (approx.) | Key Properties |
|---|---|---|---|
| Benzoic acid | None | 4.20 | Baseline acidity |
| 3-Fluorobenzoic acid | -F (meta) | 3.86 | Enhanced acidity due to -F EWG effect |
| 4-Ethylbenzoic acid | -C₂H₅ (para) | 4.50 | Reduced acidity due to EDG effect |
| 4-Ethyl-3-fluorobenzoic acid | -F (meta), -C₂H₅ (para) | ~3.95* | Intermediate acidity; competing effects |
*Estimated based on additive substituent effects. The fluorine’s electron-withdrawing effect dominates over the ethyl group’s electron-donating influence, resulting in higher acidity than unsubstituted benzoic acid but lower than 3-fluorobenzoic acid .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns in benzoic acids are critical for crystal engineering. This compound likely forms dimeric hydrogen bonds via its -COOH groups, similar to benzoic acid. In contrast:
- 3-Fluorobenzoic acid : Forms stronger F···H–O interactions, leading to tighter crystal lattices.
- 4-Ethylbenzoic acid : Ethyl groups promote hydrophobic interactions, reducing solubility in polar solvents.
These differences highlight how combined substituents modulate supramolecular assembly .
Methodological Considerations for Structural Analysis
The structural characterization of this compound and its analogs often employs crystallographic tools:
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